3-(3-Chlorophenyl)-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

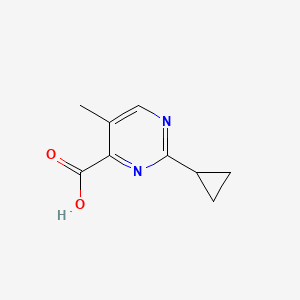

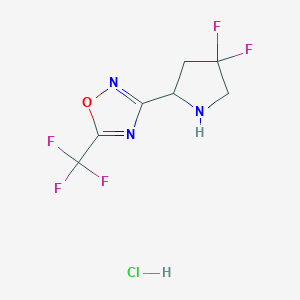

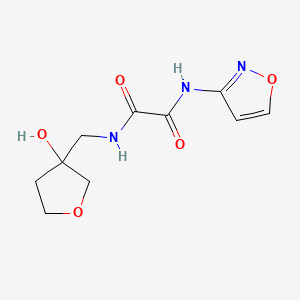

The compound “3-(3-Chlorophenyl)-1,2,4-triazole” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms . The 3-chlorophenyl group indicates the presence of a phenyl ring (a derivative of benzene) with a chlorine atom attached to the third carbon .

Synthesis Analysis

While specific synthesis methods for “3-(3-Chlorophenyl)-1,2,4-triazole” were not found, general methods for synthesizing triazole derivatives often involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “3-(3-Chlorophenyl)-1,2,4-triazole” would consist of a triazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a chlorine atom attached to one of its carbon atoms .科学的研究の応用

Corrosion Inhibition

- Triazole derivatives, including those similar to 3-(3-Chlorophenyl)-1,2,4-triazole, have been studied for their efficiency in preventing corrosion and dissolution of mild steel in acidic environments. Research indicates that these compounds are effective corrosion inhibitors, with certain triazole derivatives showing up to 99.6% inhibition efficiency. The effectiveness depends on the nature of substituents in the inhibitor molecule and the concentration of the triazole derivatives (Bentiss et al., 2007).

Chemical Reactivity

- Studies on the reactivity of triazole compounds like 1-(4-chlorophenyl)-3,5-diamino-1,2,4-triazole have revealed unusual reaction directions leading to the formation of novel compounds. Such research provides insights into the potential of these triazole derivatives in synthesizing new chemical entities (Sakhno et al., 2011).

Antioxidant and Antiradical Activities

- Some 3-(4-chlorophenyl)-1,2,4-triazole derivatives have been synthesized and tested for their antioxidant and antiradical properties. These studies are crucial in understanding the potential use of these compounds in pharmaceuticals and other health-related applications (Bekircan et al., 2008).

Structural and Spectroscopic Studies

- Detailed structural and spectroscopic studies on various triazole derivatives, including X-ray diffraction and NMR techniques, have been conducted. These studies help in understanding the molecular structure and potential applications of these compounds (Şahin et al., 2014).

Antimicrobial Activity

- Research has been conducted on the synthesis of novel 3-(3-chlorophenyl)-1,2,4-triazole derivatives and their effectiveness as antimicrobial agents. This research is significant in the development of new drugs and treatments for microbial infections (Purohit et al., 2011).

Growth Inhibition Studies

- The effects of 3-amino-1,2,4-triazole derivatives on the growth and chlorophyll synthesis in plants have been explored, providing insights into the agricultural and environmental impact of these compounds (Wolf, 1962).

Safety and Hazards

将来の方向性

While specific future directions for “3-(3-Chlorophenyl)-1,2,4-triazole” were not found, research into related compounds continues. For example, new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for anticonvulsant and analgesic activities .

作用機序

Target of Action

The primary target of 3-(3-Chlorophenyl)-1,2,4-triazole is the oxidative phosphorylation pathway . This compound acts as a chemical inhibitor of this pathway, which is crucial for the production of ATP, the main energy source for cells .

Mode of Action

3-(3-Chlorophenyl)-1,2,4-triazole interacts with its targets by acting as a protonophore . This means it facilitates the movement of protons (H+ ions) across biological membranes. It disrupts the proton gradient established during the normal activity of electron carriers in the electron transport chain . This disruption reduces the ability of ATP synthase to function optimally, thereby inhibiting the production of ATP .

Biochemical Pathways

The affected biochemical pathway is the oxidative phosphorylation pathway , which is part of cellular respiration . The disruption of this pathway by 3-(3-Chlorophenyl)-1,2,4-triazole leads to a decrease in ATP production, which can have downstream effects on various cellular processes that rely on ATP for energy .

Pharmacokinetics

It is likely metabolized mainly by the liver and excreted by the kidneys . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The result of the action of 3-(3-Chlorophenyl)-1,2,4-triazole is the gradual destruction of living cells and death of the organism . This is due to the disruption of ATP production, which is essential for cell survival and function . . elegans models, suggesting a degree of hormesis .

特性

IUPAC Name |

5-(3-chlorophenyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYNSIUZTQULBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-1,2,4-triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2453682.png)

![N-(2-chlorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2453684.png)

![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2453689.png)

![3-(5-chlorothiophen-2-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2453698.png)

![2-hydroxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2453700.png)

![N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453703.png)